N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide
Description
Structural Overview: The compound features a thiazole core substituted at position 4 with a thiophen-2-yl group and at position 2 with a carboxamide moiety. The amide nitrogen is further functionalized with a 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl chain. This hybrid structure combines heterocyclic motifs (thiazole, triazole, thiophene) known for diverse bioactivities, including antitumor, antimicrobial, and enzyme inhibitory effects .
Thiazole Formation: Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
Triazole Introduction: Click chemistry (azide-alkyne cycloaddition) to append the 1,2,3-triazole group, a method validated in similar triazolyl-thiazole analogs .
Thiophene Coupling: Suzuki-Miyaura cross-coupling to install the thiophen-2-yl group at position 4, as seen in benzothiazole derivatives .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-10(2)11(8-20-6-5-16-19-20)17-14(21)15-18-12(9-23-15)13-4-3-7-22-13/h3-7,9-11H,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPINHEMJQRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a synthetic compound that incorporates both triazole and thiazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, a thiazole ring, and an amide functional group. The presence of these heterocycles contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 286.39 g/mol.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.95 | TS Inhibition |
| Compound B | 4.24 | TS Inhibition |
| Pemetrexed | 7.26 | TS Inhibition |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
- Activity Against Pathogens : Studies have shown that similar compounds can exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus. The presence of the thiophene ring enhances the antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 5 μg/mL |
| S. aureus | 10 μg/mL |
Study on Thiazole Derivatives
A comparative study on various thiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions at the thiazole ring significantly improved cytotoxicity against cancer cell lines .
Research Findings
In a recent investigation, derivatives similar to this compound were synthesized and tested for their biological activity. Results indicated that compounds with electron-donating groups at specific positions exhibited higher anticancer activity compared to those with electron-withdrawing groups .
The proposed mechanism involves:
- Enzyme Inhibition : Binding to active sites on enzymes like TS and carbonic anhydrase-II.
- Cell Cycle Arrest : Inducing apoptosis through pathways activated by enzyme inhibition.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research has shown its effectiveness against various resistant strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
In a study, the compound demonstrated significant inhibition against these pathogens, suggesting its potential as a lead compound for new treatments in infectious diseases .
Anticancer Properties
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide has been investigated for its anticancer activities. It has shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly affect its potency against these cell lines .
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes involved in disease pathways. For instance, it has been shown to inhibit lanosterol-C14α-demethylase, an enzyme crucial for fungal cell membrane synthesis, making it a potential antifungal agent .
Agrochemical Development
Due to its biological activity, this compound is being explored as a component in agrochemicals. Its ability to inhibit specific plant pathogens can enhance crop protection strategies.
Field Trials
Field trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops, thereby improving yield and quality .
Development of New Materials
The unique chemical properties of this compound allow it to be utilized in developing new materials with specific functionalities.
Corrosion Inhibition
Research has demonstrated that this compound can act as a corrosion inhibitor for metals exposed to harsh environments. Its application in coatings has shown promising results in enhancing the longevity and durability of metal surfaces .
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis:
-
Reagents : Thioamide derivatives, α-bromo ketones.
-
Mechanism : Cyclocondensation between the thioamide and α-bromo ketone forms the thiazole ring.
Example :
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| 4-(thiophen-2-yl)thioamide + bromoacetone | 4-(thiophen-2-yl)thiazole | ~85% |
Carboxamide Coupling
The final carboxamide bond is formed via standard coupling reactions:
-
Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
-
Mechanism : Activation of the carboxylic acid (from thiazole-2-carboxylic acid) followed by nucleophilic attack by the amine (3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine).
Key Data :
Hydrolysis of Carboxamide
-
Reagents : 6 M HCl or NaOH.
-
Outcome : Conversion to thiazole-2-carboxylic acid.
Electrophilic Substitution on Thiophene
-
Reagents : HNO₃, H₂SO₄ (nitration); SO₃, H₂SO₄ (sulfonation).
-
Regioselectivity : Thiophene’s electron-rich C-5 position is most reactive.
Reduction of Carboxamide
-
Reagents : LiAlH₄ or BH₃·THF.
-
Conditions : Dry THF, reflux.
-
Outcome : Reduction to a primary amine (N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiazole-2-amine).
Oxidation of Thiophene
-
Reagents : m-CPBA (meta-chloroperbenzoic acid).
-
Outcome : Formation of thiophene-1-oxide or thiophene-1,1-dioxide.
Alkylation of Triazole
-
Reagents : Alkyl halides (e.g., methyl iodide), K₂CO₃.
-
Outcome : N-alkylation at triazole’s N-2 or N-3 position, altering electronic properties.
Biological Activity and Reactivity Correlation
While not directly tested for this compound, structural analogs demonstrate:
-
Antimicrobial Activity : Triazole-thiazole hybrids inhibit bacterial growth (MIC = 1–5 µg/mL) .
-
Anticancer Potential : Thiophene-thiazole conjugates disrupt tubulin polymerization (IC₅₀ = 10–30 µM) .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Bioactivity Trends: Thiazole derivatives with electron-donating groups (e.g., methoxy in 12a) exhibit potent antitumor activity, suggesting the thiophen-2-yl group in the target compound may enhance cytotoxicity . Triazole-thiadiazole hybrids (e.g., 9b) show lower IC₅₀ values in hepatocellular carcinoma models, highlighting the importance of triazole in modulating potency . Thiophene-containing analogs (e.g., 5Fa1-5Fk11) demonstrate anti-tubercular activity, implying the target compound could be repurposed for microbial targets .
Synthetic Methodologies :
- Click Chemistry : Widely used for triazole installation in analogs like 4a-o (), offering regioselectivity and mild reaction conditions .
- Suzuki Coupling : Critical for aryl/thiophene introduction, as seen in 12a (55–62% yields) .
Structure-Activity Relationships (SAR) :
- Thiophene vs. Phenyl : Thiophene’s sulfur atom may improve membrane permeability compared to phenyl groups in 12a .
- Triazole Positioning : The 1,2,3-triazole in the target compound’s side chain could enhance metabolic stability relative to 1,2,4-triazoles in 4a-f .
Limitations of Comparators :
- Most analogs lack the combined thiophene-triazole-thiazole architecture, limiting direct mechanistic comparisons.
- Biological data for the target compound are absent in the evidence, necessitating further in vitro/in vivo validation.
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide, and how can they be methodologically addressed?
- Answer : Synthesis involves multi-step reactions, including amide coupling, triazole formation, and thiophene functionalization. Key challenges include regioselectivity in triazole formation and maintaining stereochemical integrity. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-triazole formation, while chiral HPLC or enzymatic resolution may preserve stereochemistry . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yields, as seen in analogous thiazole-carboxamide syntheses where DMF or acetonitrile under reflux achieved 57–75% yields .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Answer :
- NMR : 1H/13C NMR should confirm thiophene (δ 6.8–7.5 ppm), triazole (δ 7.8–8.2 ppm), and thiazole (δ 7.2–7.6 ppm) protons. Discrepancies in coupling constants may indicate rotameric forms .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve ambiguities in bond lengths/angles. For example, SHELXL’s robust handling of twinned data ensures accurate molecular geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da), with fragmentation patterns confirming substituent connectivity .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved during structural characterization?
- Answer : Contradictions may arise from dynamic exchange processes (e.g., hindered rotation in amide bonds) or crystallographic disorder. Strategies include:
- Variable-temperature NMR to identify exchange-broadened signals.
- DFT calculations to model rotamer populations.
- X-ray diffraction as a "ground truth" reference, leveraging SHELXL’s refinement of anisotropic displacement parameters .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound, particularly for antimicrobial or antitumor applications?
- Answer :
- Scaffold diversification : Modify thiophene (e.g., halogenation) or triazole (e.g., substituent bulk) to probe steric/electronic effects. Analogous studies on thiadiazoles showed enhanced activity with electron-withdrawing groups (e.g., CF3) .
- Biological assays : Use standardized protocols (e.g., MIC for antimicrobials, IC50 for cytotoxicity). For example, anti-tubercular thiazole derivatives were tested against M. tuberculosis H37Rv at 6.25–50 µg/mL .
- Docking studies : Align with crystallographic data (e.g., PDB entries) to predict binding modes. In silico tools like AutoDock Vina can prioritize analogs .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Answer : Common issues include inaccurate force fields or solvent effects. Mitigation strategies:
- Use hybrid QM/MM methods for ligand-protein interactions.
- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100-ns trajectories in GROMACS).
- Re-evaluate assay conditions (e.g., solubility in DMSO vs. buffer) that may alter bioavailability .
Methodological Optimization
Q. What orthogonal techniques are recommended for purity analysis beyond HPLC?
- Answer :
- Elemental analysis : Confirm C/H/N/S content within ±0.3% of theoretical values.
- DSC/TGA : Detect polymorphic transitions/degradation events (e.g., melt peaks ±2°C of literature values).
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to identify impurities .
Q. How can reaction yields for triazole-thiazole hybrids be improved while minimizing byproducts?
- Answer :
- Catalyst optimization : Use Cu(I)/ligand systems (e.g., TBTA) for CuAAC to enhance reaction rates and reduce Cu-induced decomposition .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 24 hr) to suppress side reactions, as demonstrated for thiadiazole derivatives .
- Workup protocols : Liquid-liquid extraction (e.g., EtOAc/water) followed by silica chromatography (hexane:EtOAc gradients) isolates products >95% pure .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between spectroscopic data and crystallographic results?
- Answer :
- Case study : A thiophene-thiazole analog showed conflicting NOESY (solution-phase) and X-ray (solid-state) data due to conformational flexibility. MD simulations revealed dominant solution vs. crystal conformers .
- Resolution : Use complementary techniques (e.g., IR for hydrogen bonding, PXRD for phase purity) to contextualize discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
